GSK269962A hydrochloride

ROCK1 potency IC50

ROCK pathway research is frequently undermined by low-potency inhibitors (e.g., Y-27632, Fasudil) that require micromolar concentrations, introducing off-target effects and compromising data reproducibility. GSK269962A hydrochloride is an ATP-competitive aminofurazan-based ROCK inhibitor that eliminates this bottleneck through sub-nanomolar potency and stringent kinase selectivity: • ROCK1 IC50 = 1.6 nM, ROCK2 IC50 = 4 nM; >30-fold selectivity against a broad serine/threonine kinase panel • Functional vasorelaxation IC50 = 35 nM in preconstricted rat aorta; dose-dependent blood pressure reduction in spontaneously hypertensive rats (0.3-3 mg/kg p.o.) • Validated anti-leukemic efficacy: selectively eliminates AML cells via ROCK1/c-Raf/ERK axis, prolongs survival in in vivo AML models High-purity crystalline solid with full QC documentation. Ships globally for immediate laboratory deployment.

Molecular Formula C29H31ClN8O5
Molecular Weight 607.1 g/mol
Cat. No. B607800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK269962A hydrochloride
SynonymsGSK269962 HCl;  GSK269962 hydrochloride;  GSK269962;  GSK 269962;  GSK-269962;  GSK269962A;  GSK 269962A;  GSK-269962A;  GSK26996B; 
Molecular FormulaC29H31ClN8O5
Molecular Weight607.1 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl
InChIInChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H
InChIKeyUYKVMFKKKLLDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK269962A HCl: Properties for ROCK Inhibition


GSK269962A hydrochloride is an aminofurazan-based, ATP-competitive inhibitor of the Rho-associated protein kinases ROCK1 and ROCK2 [1]. It demonstrates high potency in cell-free assays, with reported IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2, and functions as an orally bioavailable tool compound for probing ROCK-dependent pathways in cardiovascular and oncology research .

ROCK1/2 dual-inhibition pathway studies
Oral bioavailability research context
Cardiovascular and oncology pathway research

Why Generic ROCK Inhibitors Fail


Generic substitution among ROCK inhibitors is scientifically unsound due to substantial differences in isoform potency, off-target kinase profiles, and in vivo efficacy. GSK269962A hydrochloride exhibits a unique combination of high potency (low nanomolar IC50) and a favorable selectivity window against a broad panel of kinases, which cannot be replicated by earlier or less selective compounds [1]. Direct comparators such as Y-27632 and Fasudil require micromolar concentrations to achieve similar target engagement, drastically altering cellular pharmacology and potentially invalidating results . Furthermore, functional outcomes in disease-relevant models, such as vasorelaxation and tumor cell growth inhibition, differ significantly among ROCK inhibitors, making the specific selection of GSK269962A hydrochloride critical for reproducible, high-fidelity research .

Isoform potency profiles

Y-27632 and Fasudil require higher concentrations, potentially altering cellular pharmacology.

Kinase selectivity context

Off-target profiles vary; data may not reproduce across less selective ROCK inhibitors.

Functional endpoint mismatch

Vasorelaxation and cell growth outcomes differ significantly among ROCK inhibitors.

GSK269962A HCl vs. Key ROCK Inhibitors


Potency vs. Y-27632 in ROCK1 Assay

In direct comparisons, GSK269962A HCl demonstrates a potency advantage of more than two orders of magnitude over the classical ROCK inhibitor Y-27632. GSK269962A inhibits recombinant human ROCK1 with an IC50 of 1.6 nM [1], whereas Y-27632 has a reported IC50 of 140-220 nM for the same target . This translates to a quantified improvement in potency of at least 87-fold to over 130-fold.

ROCK1 vs. Y-27632
Head-to-head
1.6 nM vs. 140–220 nM (87–137× reported difference)
Reported enzyme assay potency context; supports lower-concentration assay design.
Off-target reduction requires validation.
ROCK1 potency IC50 kinase inhibitor Y-27632

Potency vs. Fasudil in ROCK1 Assay

GSK269962A HCl is dramatically more potent than the clinically used ROCK inhibitor Fasudil (HA-1077). In comparative kinase inhibition studies, GSK269962A shows an IC50 of 0.0016 μM (1.6 nM) for ROCK1 [1]. In contrast, Fasudil demonstrates an IC50 of 10.7 μM for ROCK inhibition [1]. This represents a potency difference of approximately 6,688-fold in favor of GSK269962A.

ROCK1 vs. Fasudil
Head-to-head
1.6 nM vs. 10.7 μM (~6,688× reported difference)
Supports nanomolar-range assay design; high-concentration off-target effects may differ.
Micromolar-required comparators may confound interpretation.
Fasudil ROCK1 potency IC50 vasospasm

Potency vs. SB-772077-B in ROCK1 Assay

Within its own structural class of aminofurazan-based inhibitors, GSK269962A HCl is more potent than its close analog SB-772077-B. In a direct head-to-head study, GSK269962A demonstrated an IC50 of 1.6 nM against recombinant human ROCK1, while SB-772077-B exhibited an IC50 of 5.6 nM [1]. This provides GSK269962A with a 3.5-fold potency advantage. This enhanced target engagement translates to a slightly improved functional effect, as GSK269962A induced vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM, compared to 39 nM for SB-772077-B [1].

ROCK1 vs. Analog
Head-to-head
1.6 nM vs. 5.6 nM (3.5×); vasorelaxation IC50 35 nM vs. 39 nM
Reported functional vasorelaxation context; supports pathway study fit.
Functional advantage requires model-specific review.
SB-772077-B ROCK1 potency vasorelaxation hypertension

Isoform Selectivity vs. KD025

The primary differentiation between GSK269962A HCl and the clinical-stage inhibitor KD025 (SLx-2119) lies in their isoform selectivity profiles. GSK269962A is a potent inhibitor of both ROCK1 (IC50 1.6 nM) and ROCK2 (IC50 4 nM), making it a pan-ROCK tool . In contrast, KD025 is a ROCK2-selective inhibitor with an IC50 of 105 nM for ROCK2 but only 24 μM for ROCK1, representing a >200-fold selectivity window [1]. Therefore, GSK269962A HCl is the compound of choice for investigating the combined roles of both ROCK1 and ROCK2, while KD025 is preferred for dissecting ROCK2-specific biology.

Isoform Selectivity
Cross-study
Pan-ROCK (ROCK1 1.6 nM, ROCK2 4 nM) vs. ROCK2-selective (KD025: ROCK2 105 nM, ROCK1 24 μM)
Isoform-selectivity research fit; pan-ROCK for combined signaling pathway investigation.
Selectivity context may not transfer across cellular models.
KD025 SLx-2119 isoform selectivity ROCK2 ROCK1

Selective Activity in AML Cells

GSK269962A HCl exhibits a distinct and quantifiable differential activity in cancer cell lines. A preclinical study demonstrated that GSK269962A selectively inhibited the growth and clonogenicity of acute myeloid leukemia (AML) cells compared to solid tumor cells [1]. This selectivity is a differentiating feature not universally observed among ROCK inhibitors. In functional in vivo experiments, GSK269962A treatment eliminated leukemia cells from the bone marrow, liver, and spleen in an AML mouse model, leading to a significant prolongation of mouse survival [1].

AML Cell Model
Cross-study
Selective AML cell growth inhibition; in vivo bone marrow clearance reported
Supports AML cell-model endpoint review; model-specific response context.
Mechanism dependence requires validation in target system.
acute myeloid leukemia AML cancer selective cytotoxicity ROCK1

Kinase Selectivity Profile

A critical differentiator for GSK269962A HCl is its well-characterized selectivity profile. It demonstrates at least a 30-fold selectivity window for ROCK over a broad panel of serine/threonine kinases tested [1]. For example, it exhibits weak inhibition of MSK1 (IC50 49 nM) and RSK1 (IC50 132 nM), which are off-target activities that are still significantly less potent than its on-target ROCK engagement . In contrast, many other ROCK inhibitors, particularly earlier-generation compounds like Y-27632, are known to inhibit other kinases at similar concentrations.

Kinase Selectivity
Class-level
>30× selectivity window; MSK1 IC50 49 nM, RSK1 132 nM
Reported selectivity context; off-target kinase review recommended.
Selectivity may vary by panel; confirm in relevant cellular background.
selectivity off-target kinase panel specificity

GSK269962A HCl Preclinical Applications


Cardiovascular and Smooth Muscle Research

GSK269962A HCl is ideally suited for investigating the role of ROCK signaling in vascular smooth muscle contraction and hypertension. Its potent vasorelaxation effect (IC50 35 nM in rat aorta [1]) and ability to produce a dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats make it a superior tool over less potent alternatives like Fasudil or Y-27632. This application leverages the compound's high potency, oral bioavailability, and well-characterized in vivo pharmacodynamics as demonstrated in Section 3.

Acute Myeloid Leukemia Studies

The selective activity of GSK269962A HCl against AML cells, as opposed to solid tumor cells [2], positions it as a critical reagent for hematological oncology research. Its demonstrated ability to eliminate leukemia cells from bone marrow and prolong survival in an in vivo AML model [2] makes it the preferred ROCK inhibitor for probing the ROCK1/c-Raf/ERK signaling axis in AML pathogenesis and for testing combination strategies in this disease context.

Cytoskeletal and Cell Motility Assays

For standard laboratory applications requiring potent and specific ROCK inhibition, such as studying actin stress fiber formation, cell migration, or promoting survival of dissociated stem cells, GSK269962A HCl is a superior choice. Its 1.6 nM IC50 for ROCK1 allows for complete pathway inhibition at low nanomolar concentrations, minimizing the off-target kinase interactions and non-specific cellular toxicity often associated with the high micromolar concentrations required for earlier-generation inhibitors like Y-27632 .

Inflammation and Fibrosis Models

The potent anti-inflammatory activity of GSK269962A HCl, demonstrated by its inhibition of LPS-stimulated cytokine production (e.g., TNF-α, IL-6) , supports its use in preclinical models of inflammatory diseases and fibrosis. Its oral bioavailability facilitates chronic dosing studies, enabling researchers to assess the long-term effects of ROCK inhibition on disease progression, a feature that distinguishes it from non-orally bioavailable tool compounds.

Application
Selection Property
Validation Focus
Cardiovascular smooth muscle signaling
Vasorelaxation response context
Blood pressure endpoint in SHR model
AML cell signaling studies
Cell growth inhibition profile
Bone marrow engraftment endpoint review
Cytoskeletal dynamics assays
Pathway inhibition at reported concentrations
Off-target kinase interference review
Inflammation and fibrosis models
Oral bioavailability for repeated dosing
Cytokine and disease progression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK269962A hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.